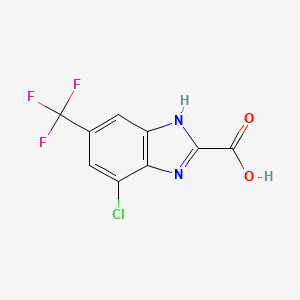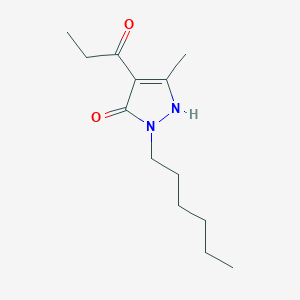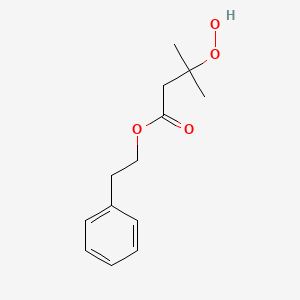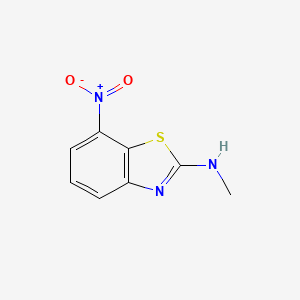![molecular formula C28H28I2 B14205105 1,1'-[(2,5-Diiodo-1,4-phenylene)di(ethene-2,1-diyl)]bis[4-(propan-2-yl)benzene] CAS No. 851345-56-7](/img/structure/B14205105.png)
1,1'-[(2,5-Diiodo-1,4-phenylene)di(ethene-2,1-diyl)]bis[4-(propan-2-yl)benzene]
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
1,1’-[(2,5-Diiodo-1,4-phenylene)di(ethene-2,1-diyl)]bis[4-(propan-2-yl)benzene] is a complex organic compound characterized by its unique structure, which includes two iodine atoms attached to a phenylene ring, connected by ethene bridges to two propan-2-yl benzene groups
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of 1,1’-[(2,5-Diiodo-1,4-phenylene)di(ethene-2,1-diyl)]bis[4-(propan-2-yl)benzene] typically involves a multi-step process. One common method includes the use of 1,4-diiodobenzene as a starting material. The reaction involves a series of condensation reactions, often catalyzed by acids such as p-toluenesulfonic acid . The reaction conditions usually require controlled temperatures and inert atmospheres to prevent unwanted side reactions.
Industrial Production Methods
Industrial production methods for this compound may involve mechanochemical synthesis, which is a solvent-free method that uses mechanical force to drive chemical reactions. This method is advantageous for large-scale production due to its efficiency and reduced environmental impact .
Análisis De Reacciones Químicas
Types of Reactions
1,1’-[(2,5-Diiodo-1,4-phenylene)di(ethene-2,1-diyl)]bis[4-(propan-2-yl)benzene] can undergo various types of chemical reactions, including:
Substitution Reactions: The iodine atoms can be replaced by other functional groups through nucleophilic substitution reactions.
Oxidation and Reduction: The compound can participate in redox reactions, altering its oxidation state.
Condensation Reactions: It can form larger molecules through condensation with other compounds.
Common Reagents and Conditions
Common reagents used in these reactions include strong nucleophiles for substitution reactions and oxidizing or reducing agents for redox reactions. The conditions often involve specific solvents and controlled temperatures to ensure the desired reaction pathway .
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, substitution reactions can yield a variety of derivatives with different functional groups, while oxidation and reduction reactions can produce compounds with altered oxidation states .
Aplicaciones Científicas De Investigación
1,1’-[(2,5-Diiodo-1,4-phenylene)di(ethene-2,1-diyl)]bis[4-(propan-2-yl)benzene] has several scientific research applications:
Materials Science: It is used in the development of organic light-emitting diodes (OLEDs) due to its electroluminescent properties.
Organic Electronics: The compound’s unique structure makes it suitable for use in organic field-effect transistors (OFETs) and organic solar cells (OSCs).
Chemical Synthesis: It serves as a precursor for the synthesis of more complex organic molecules.
Mecanismo De Acción
The mechanism of action of 1,1’-[(2,5-Diiodo-1,4-phenylene)di(ethene-2,1-diyl)]bis[4-(propan-2-yl)benzene] involves its ability to participate in various chemical reactions due to the presence of reactive iodine atoms and ethene bridges. These functional groups allow the compound to interact with other molecules, facilitating the formation of new chemical bonds and the alteration of its electronic properties .
Comparación Con Compuestos Similares
Similar Compounds
1,4-Diiodobenzene: A simpler compound with two iodine atoms attached to a benzene ring.
2,5-Didodecyl-1,4-diiodobenzene: A derivative with long alkyl chains, used in similar applications.
Bismaleimide Compounds: These compounds have similar structural features and are used in high-performance materials.
Uniqueness
1,1’-[(2,5-Diiodo-1,4-phenylene)di(ethene-2,1-diyl)]bis[4-(propan-2-yl)benzene] is unique due to its combination of iodine atoms and ethene bridges, which provide distinct electronic properties and reactivity. This makes it particularly valuable in the fields of organic electronics and materials science .
Propiedades
Número CAS |
851345-56-7 |
|---|---|
Fórmula molecular |
C28H28I2 |
Peso molecular |
618.3 g/mol |
Nombre IUPAC |
1,4-diiodo-2,5-bis[2-(4-propan-2-ylphenyl)ethenyl]benzene |
InChI |
InChI=1S/C28H28I2/c1-19(2)23-11-5-21(6-12-23)9-15-25-17-28(30)26(18-27(25)29)16-10-22-7-13-24(14-8-22)20(3)4/h5-20H,1-4H3 |
Clave InChI |
PHRSYSLBRZZMIQ-UHFFFAOYSA-N |
SMILES canónico |
CC(C)C1=CC=C(C=C1)C=CC2=CC(=C(C=C2I)C=CC3=CC=C(C=C3)C(C)C)I |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


![Trimethyl[(pentadec-14-yn-5-yl)oxy]silane](/img/structure/B14205022.png)
![4-Nitro-6-[3-(trifluoromethoxy)phenyl]pyridine-2-carbonitrile](/img/structure/B14205029.png)
![1-Bromo-2-[1-(ethenyloxy)hept-2-yn-1-yl]benzene](/img/structure/B14205035.png)

![N-[(1R)-1-Phenylethyl]nitrous amide](/img/structure/B14205053.png)







![2-{[5-Chloro-2-(thiophen-2-yl)-1,3-thiazol-4-yl]methyl}-1,2-thiazol-3(2H)-one](/img/structure/B14205117.png)
![3-[Bis(4-methylphenyl)amino]phenyl prop-2-enoate](/img/structure/B14205121.png)
